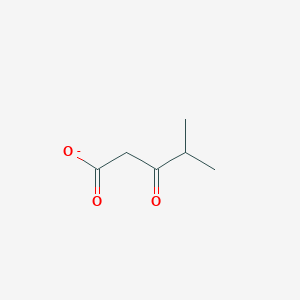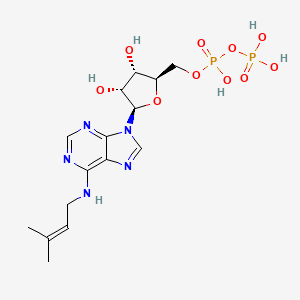
N(6)-(dimethylallyl)adenosine 5'-diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(6)-(dimethylallyl)adenosine 5'-diphosphate is a purine ribonucleoside 5'-diphosphate that is ADP substituted at position N-6 by a dimethylallyl (isopentenyl) group. It is a purine ribonucleoside 5'-diphosphate and an adenosine 5'-phosphate. It derives from an ADP. It is a conjugate acid of a N(6)-(dimethylallyl)adenosine 5'-diphosphate(3-).
科学的研究の応用
Enzymatic Modification of tRNAs
DMAPP acts as a substrate for the enzyme dimethylallyl diphosphate:tRNA dimethylallyltransferase, which catalyzes the alkylation of the exocyclic amine of adenosine in certain tRNAs. This modification plays a crucial role in the function of tRNAs in protein synthesis. Research by Soderberg and Poulter (2001) on Escherichia coli DMAPP-tRNA transferase highlighted the enzyme's interaction with DMAPP and its substrates, providing insights into the molecular mechanisms of tRNA modification (Soderberg & Poulter, 2001).
Self-Association and Interaction in Aqueous Solutions
The self-association properties of adenine nucleotides, including DMAPP, have been studied to understand their behavior in aqueous solutions. Peral and Gallego (2000) investigated the self-organization of adenosine 5'-triphosphate (ATP) and adenosine 5'-diphosphate (ADP) in relation to concentration and pH, providing insights into the potential self-association tendencies of DMAPP in biological systems (Peral & Gallego, 2000).
Molecularly Imprinted Polymers for Biomarker Separation
A novel approach for assessing adenosine 5'-triphosphate (ATP) utilizing molecularly imprinted polymers on polystyrene nanoparticles showcases potential applications for DMAPP in the selective recognition and separation of biomarkers from complex biological matrices. Jadda et al. (2019) demonstrated this technique, highlighting its utility in pharmaceutical and clinical analysis applications (Jadda, Madhumanchi, & Suedee, 2019).
Role in Metabolic Dysfunction and Critical Illness
DMAPP and its derivatives, such as poly(adenosine 5′-diphosphate) ribose, have been implicated in metabolic dysfunction during critical illness. Liaudet (2002) discussed the activation of poly(adenosine 5′-diphosphate) ribose polymerase in response to oxidative stress, indicating a potential area of research for DMAPP in understanding cellular metabolic dysfunction and organ damage in critical conditions (Liaudet, 2002).
Terpene Biosynthetic Pathway
DMAPP is a key precursor in the biosynthesis of terpenes, which are important for various biological functions and industrial applications. Studies on the nonmevalonate terpene biosynthetic pathway, such as the work by Rohdich et al. (2002), elucidate the metabolic roles of enzymes like IspH (LytB) in converting precursors to isopentenyl diphosphate and dimethylallyl diphosphate, underscoring the importance of DMAPP in this process (Rohdich et al., 2002).
特性
製品名 |
N(6)-(dimethylallyl)adenosine 5'-diphosphate |
|---|---|
分子式 |
C15H23N5O10P2 |
分子量 |
495.32 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O10P2/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(29-15)5-28-32(26,27)30-31(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,26,27)(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |
InChIキー |
VXMXKDAHJURHEN-SDBHATRESA-N |
異性体SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)C |
正規SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



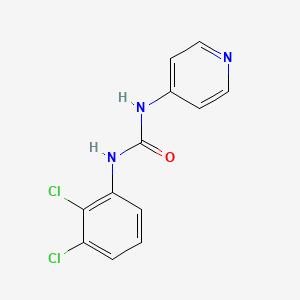

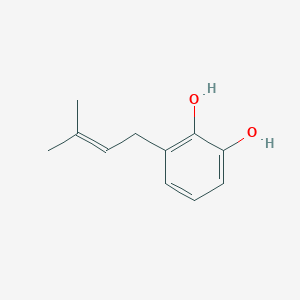
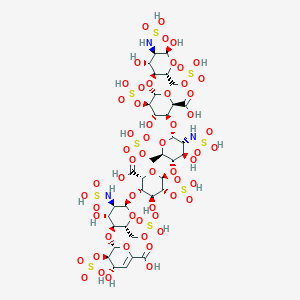
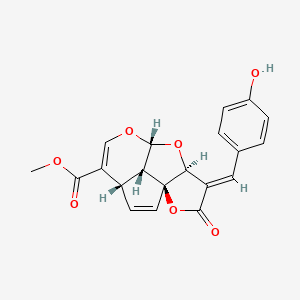

![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)

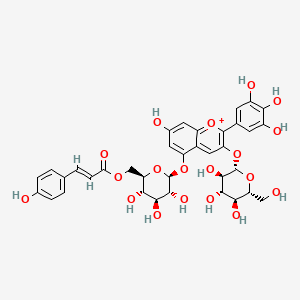
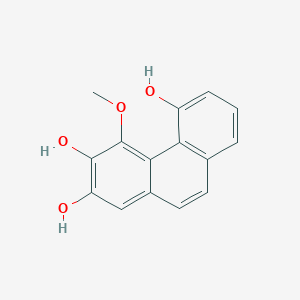
![[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1262296.png)

